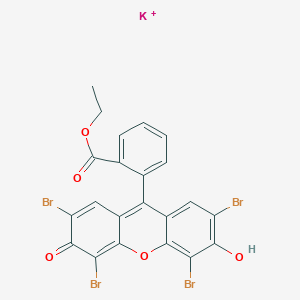

CID 131842557

Description

Historical Context of Xanthene Dyes in Academic Inquiry

The history of xanthene dyes in scientific inquiry dates back to the late 19th century. A pivotal moment occurred in 1871 when Adolf von Baeyer synthesized fluorescein (B123965) through the condensation of resorcinol (B1680541) and phthalic anhydride. nih.govfishersci.co.ukfishersci.caamericanelements.com Fluorescein, a yellow compound exhibiting intense fluorescence, served as the foundational structure for many subsequent dyes. fishersci.co.ukfishersci.caamericanelements.com Building upon this, the red dye eosin (B541160), a tetrabromo derivative of fluorescein, was discovered in 1873. fishersci.co.uk

Xanthene dyes quickly gained importance due to their brilliant hues, spanning colors from greenish-yellow to purple, and their often-fluorescent nature. nih.gov Initially, they found widespread applications as colorants for materials such as paper, textiles, and inks. nih.gov Over time, academic inquiry into these compounds expanded, revealing their utility beyond simple coloration, particularly leveraging their fluorescent characteristics. nih.gov This historical trajectory set the stage for the development and application of derivatives like Ethyl eosin in more specialized chemical and biological investigations.

Contemporary Significance of Ethyl Eosin in Advanced Chemical Sciences

In contemporary advanced chemical sciences, Ethyl eosin's significance lies primarily in its applications as a fluorescent probe and as a photocatalyst. Its chemical structure, a xanthene backbone with bromine and oxygen substituents, contributes to its notable properties, including strong fluorescence under ultraviolet light with characteristic absorption and emission wavelengths. dawnscientific.commacsenlab.commims.com

Key Chemical Properties of Ethyl Eosin

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₁Br₄KO₅ | sigmaaldrich.commpg.dedawnscientific.commacsenlab.comwikipedia.orgsigmaaldrich.com |

| Molecular Weight | ~714.03 g/mol | sigmaaldrich.commpg.dedawnscientific.commacsenlab.comwikipedia.orgsigmaaldrich.com |

| Appearance | Red to brown powder | uni.lunih.gov |

| Solubility (Hot Water) | Soluble | macsenlab.comuni.lu |

| Solubility (Ethanol) | Slightly soluble | macsenlab.comuni.lu |

| Absorption Maximum | ~527 nm (with shoulder at ~487 nm) | macsenlab.commims.com |

| Emission Wavelength | ~550 nm | dawnscientific.com |

Ethyl eosin is widely utilized in biological staining within histology and cytology. sigmaaldrich.comdawnscientific.com It serves as a stain to visualize tissue structures, cells, and cellular components such as nuclei and cytoplasm, making it an essential tool in research laboratories. sigmaaldrich.comdawnscientific.com Its fluorescent properties also make it valuable in fluorescence microscopy for studying biological specimens and processes in live cells. sigmaaldrich.comdawnscientific.com It is frequently employed as a counterstain in histological preparations, complementing other stains like hematoxylin (B73222) in methods such as the widely used H&E stain.

Structure

3D Structure of Parent

Properties

CAS No. |

6359-05-3 |

|---|---|

Molecular Formula |

C22H12Br4KO5 |

Molecular Weight |

715.0 g/mol |

IUPAC Name |

potassium 2,4,5,7-tetrabromo-9-(2-ethoxycarbonylphenyl)-6-oxoxanthen-3-olate |

InChI |

InChI=1S/C22H12Br4O5.K/c1-2-30-22(29)10-6-4-3-5-9(10)15-11-7-13(23)18(27)16(25)20(11)31-21-12(15)8-14(24)19(28)17(21)26;/h3-8,27H,2H2,1H3; |

InChI Key |

VEEWAJCMWVZDCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.[K] |

Other CAS No. |

6359-05-3 |

Synonyms |

Solvent red 45 |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Photophysical Studies of Ethyl Eosin

Absorption and Emission Spectroscopy of Ethyl Eosin (B541160) Systems

Ethyl eosin is a fluorescent dye with characteristic absorption and emission properties. It has an absorption peak reported at 527 nm and an absorption shoulder at 487 nm. medchemexpress.com Another source indicates a maximum absorption wavelength (λmax) of 532 nm. sigmaaldrich.com In basic ethanol (B145695), Eosin Y (a related compound) shows a maximum absorption at 524.8 nm with a molar extinction coefficient of 112,000 cm⁻¹/M. The absorption spectrum of Eosin Y in water shows a maximum at 520 nm and the maximum emission at 560 nm. jmchemsci.comjmchemsci.com

The emission spectrum of Ethyl eosin, following excitation, is typically shifted to longer wavelengths compared to the absorption spectrum. This phenomenon is known as Stokes' shift. fsu.edu For Eosin Y in basic ethanol, the fluorescence emission spectrum excited at 490 nm is available.

Solvent Effects on Absorption and Fluorescence Quantum Yields and Lifetimes

The photophysical properties of xanthene dyes like ethyl eosin are significantly influenced by the solvent environment. Studies on Eosin Y, a closely related dye, demonstrate that solvent polarity affects both absorption and fluorescence spectra. jmchemsci.comresearchgate.net An increase in solvent polarity can lead to a shift in the fluorescence spectrum towards longer wavelengths (red shift). jmchemsci.comjmchemsci.com This red shift is related to the interaction between the electric dipole moment of the solute molecule and the solvent polarity, leading to increased stability of the excited state in more polar solvents. jmchemsci.com

Research analyzing data for both Eosin Y and ethyl eosin suggests that solvent changes can increase the values of fluorescence quantum yield (Φf) and fluorescence lifetime (τf), correlating with a red shift in both emission (λem) and absorption (λabs) wavelengths. jmchemsci.comjmchemsci.com Water has been shown to significantly reduce both Φf and τf for related dyes like eosin, erythrocin, and fluorescein (B123965). jmchemsci.comjmchemsci.com

Concentration also plays a role in the fluorescence intensity, with higher concentrations potentially leading to a decrease in intensity due to self-absorption of emitted photons. jmchemsci.comjmchemsci.com

Studies on Eosin Y in different solvents at varying concentrations illustrate the shifts in absorption and emission peaks:

| Solvent | Concentration | Absorption λmax (nm) | Emission λem (nm) |

| Ethanol | 1x10⁻⁵ M | 525 | 549 |

| Methanol (B129727) | 1x10⁻⁵ M | 523 | 546 |

| DMF | 1x10⁻⁵ M | 536 | 560 |

| Ethanol | 1x10⁻⁴ M | 510 | 555 |

| Methanol | 1x10⁻⁴ M | 510 | 559 |

| DMF | 1x10⁻⁴ M | 522 | 569 |

The fluorescence quantum yield of Eosin Y in water is reported as 0.2, and in methanol as 0.4. jmchemsci.comjmchemsci.com The quantum yield of Eosin Y in methanolic solution has been determined to be 0.60.

Analysis of Spectral Shifts and Intensities

Spectral shifts, particularly the red shift (bathochromic shift), are observed for ethyl eosin and related dyes in solvents of increasing polarity. jmchemsci.comjmchemsci.com This shift is influenced by the dielectric constant of the solvent and the difference in dipole moment between the ground and excited states of the dye molecule. jmchemsci.com

Changes in pH can also affect the absorption and fluorescence spectra of eosin dyes. For Eosin Y in ethanol, increasing pH values can lead to an increase in relative fluorescence intensity, particularly as the dianionic form becomes more prevalent. ajgreenchem.com Conversely, decreasing pH (increasing acidity) can decrease the fluorescence intensity and cause a blue shift (hypsochromic shift) in the absorption spectra. ajgreenchem.com

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopic techniques are crucial for understanding the excited-state dynamics of ethyl eosin. Nanosecond laser flash photolysis (LFP) is an indispensable technique for photoinduced kinetic studies, allowing for transient absorption and time-resolved emission measurements. scialert.netscialert.net

Laser Flash Photolysis (LFP) Investigations

Laser flash photolysis has been used to study the transient absorption and time-resolved emission of ethyl eosin solutions. scialert.netscialert.net This technique helps in elucidating the mechanisms involved in photoinduced processes, such as electron transfer. exlibrisgroup.com

Studies on Eosin Y in reverse micelles using LFP have provided insights into its triplet state properties and decay kinetics. researchgate.net The triplet state of Eosin Y is known to be responsible for many of its applications as a photosensitizer. Transient absorption spectra taken shortly after a laser pulse can be ascribed to triplet-triplet transitions.

Phosphorescence Analysis

While the search results primarily discuss fluorescence and the triplet state (often studied via techniques like LFP which can probe triplet-triplet absorption), direct analysis of phosphorescence for ethyl eosin is not explicitly detailed in the provided snippets. However, the triplet excited state is a precursor to phosphorescence, and its properties, such as lifetime and energy, are relevant. The triplet state energy of Eosin Y has been derived from fluorescence measurements. beilstein-journals.orgd-nb.info

Electron Paramagnetic Resonance (EPR) Spin-Trapping Investigations

Information specifically on Electron Paramagnetic Resonance (EPR) spin-trapping investigations of ethyl eosin is not present in the provided search results. However, EPR spin-trapping is a technique used to detect and identify short-lived radical species, which can be generated during photochemical processes involving dyes like ethyl eosin, particularly those involving electron transfer in the triplet state. exlibrisgroup.comnih.gov Studies on related eosin dyes discuss the formation of radical anions and radical cations after photoexcitation and electron transfer. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Reactivity

FTIR spectroscopy is a valuable tool for identifying organic compounds and analyzing chemical reactions by examining vibrational modes within molecules. azom.comjascoinc.com While specific studies focusing solely on the FTIR spectroscopic analysis of Ethyl eosin's reactivity were not extensively detailed in the search results, the application of FTIR in studying the reactivity of organic compounds and related dyes provides a relevant context.

FTIR can be used in a time-resolved mode to monitor the progress of chemical reactions by observing changes in specific peaks corresponding to functional groups involved in the reaction. jascoinc.com For example, in polymerization reactions, the decrease in peaks associated with reactive double bonds and the increase in peaks corresponding to newly formed single bonds can be tracked via FTIR. jascoinc.com This dynamic imaging method can provide insights into reaction kinetics on a microscopic basis. jascoinc.com

In the context of dyes and related compounds, FTIR analysis has been used to understand interactions and transformations. For instance, FTIR analysis of fungal secondary metabolites revealed the involvement of specific functional groups like phenolic, carboxyl, and hydroxyl groups in reduction processes. pjmhsonline.com Peaks in the FTIR spectrum corresponding to amines, carboxylic acids, and alkenes have been shown to play roles in the capping, stabilization, and synthesis of these metabolites. pjmhsonline.com

Another application demonstrates FTIR's utility in analyzing conversion rates in esterification reactions by focusing on the integration of carbonyl peaks in the spectra of reactants and products. ufn.edu.br This method offers a simple, fast, and cost-effective way to determine the extent of a reaction. ufn.edu.br

While direct examples of Ethyl eosin's reactivity being analyzed by FTIR were not found, these related studies highlight the potential of FTIR spectroscopy to:

Identify functional groups involved in reactions.

Monitor changes in these groups over time to study kinetics.

Determine conversion rates in chemical transformations.

Applying these principles, FTIR could be utilized to investigate the reactivity of Ethyl eosin in various chemical environments or reactions by observing shifts or changes in its characteristic vibrational bands, which correspond to specific bonds and functional groups within the molecule.

Reorganization Energy Determinations from Spectroscopic Data

Reorganization energy (λ) is a crucial parameter in describing electron transfer processes and is related to the structural changes that occur within a molecule and its surrounding environment during electron transfer. rsc.orgnih.gov Spectroscopic data, particularly absorption and emission spectra, are frequently used to determine reorganization energies. acs.orgharvard.edu

The total reorganization energy (λtot) can be conceptually divided into inner-sphere (λi) and outer-sphere (λo) components, representing the structural changes within the molecule itself and the reorganization of the solvent or environment, respectively. nih.gov Spectroscopic analysis of charge transfer bands, specifically the absorption and emission bands, can provide information about these energy changes. acs.org

Studies on organic dyes and molecules have shown that reorganization energy significantly influences photophysical properties such as exciton (B1674681) transport, emission efficiency, and the narrowness of absorption/emission peaks. rsc.org Theoretical calculations, often employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently combined with experimental spectroscopic data to determine reorganization energies. researchgate.netresearchgate.net These calculations can help to understand the structural and environmental factors affecting reorganization energy. acs.org

While specific experimental reorganization energy values for Ethyl eosin were not found in the provided search results, the principles and methods applied to related organic dyes are applicable. The analysis of absorption and fluorescence spectra, including the Stokes shift (the difference between the absorption and emission maxima), can provide insights into the reorganization energy. A larger Stokes shift often indicates a larger reorganization energy due to significant structural relaxation in the excited state compared to the ground state.

Research on other organic dyes demonstrates that the solvent environment plays a significant role in solvent reorganization energy (λS), which is a component of the total reorganization energy. acs.org Changes in solvent polarity and temperature can influence the energy of charge transfer states and the associated solvent reorganization energies. acs.org

Determining reorganization energy from spectroscopic data typically involves analyzing the shapes and positions of absorption and emission bands, often within the framework of theoretical models like Marcus theory. nih.gov High-resolution vibronic spectra, if available, can potentially yield more accurate experimental reorganization energies by allowing for fitting with complex vibronic models. rsc.org

In the absence of specific data for Ethyl eosin, general findings from studies on organic dyes highlight that lower reorganization energies are often desirable for applications like dye-sensitized solar cells, as they can contribute to more efficient electron transfer processes. researchgate.net

Data regarding the absorption and emission properties of Ethyl eosin exist, with reported absorption peaks. chemsrc.commedchemexpress.com Further detailed spectroscopic studies, particularly those analyzing temperature and solvent effects on both absorption and emission spectra, could allow for the experimental determination of its reorganization energy using established methodologies.

Illustrative Data Table (based on general concepts, not specific Ethyl eosin data):

While specific reorganization energy values for Ethyl eosin were not found, the following table illustrates the type of data that would be relevant to this section, based on studies of other organic dyes.

| Dye Type (Illustrative) | Solvent (Illustrative) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (eV) | Reorganization Energy (λ) (eV) (Illustrative) |

| Organic Dye A | Acetonitrile | 550 | 580 | ~0.14 | ~0.25 |

| Organic Dye B | Ethanol | 480 | 510 | ~0.16 | ~0.30 |

| Organic Dye C | Water | 600 | 640 | ~0.13 | ~0.22 |

Note: This table presents hypothetical illustrative data based on general trends observed in the study of organic dyes and does not represent actual measured values for Ethyl eosin.

Photochemical Reactivity and Catalysis of Ethyl Eosin and Eosin Derivatives

Photoinitiation Mechanisms in Polymerization Systems

Eosin (B541160) derivatives are widely utilized as photoinitiators in various polymerization systems, leveraging visible light to trigger the formation of reactive species that drive monomer conversion into polymers mdpi.comnih.gov. The use of visible light is particularly beneficial for applications where UV light might be detrimental or where greater penetration depth is required mdpi.com.

Free-Radical Photopolymerization Initiated by Eosin Derivatives

In free-radical photopolymerization, eosin derivatives, often in combination with co-initiators, generate free radicals upon irradiation with visible light mdpi.comnih.gov. Eosin Y, a well-studied derivative, absorbs light and undergoes rapid intersystem crossing to its lowest energy triplet state, which has a reported lifetime of 24 µs mdpi.com. This excited triplet state can then interact with a suitable co-initiator, typically a tertiary amine, via an electron transfer process mdpi.comnih.gov. This interaction results in the formation of a radical anion of the eosin derivative and a radical cation of the amine. Subsequent proton transfer yields a neutral eosin radical and a more reactive α-amino radical, which is capable of initiating the free-radical polymerization of monomers mdpi.com. Research indicates that eosin, when paired with a tertiary amine co-initiator, can effectively initiate polymerization even in the presence of radical inhibitors like dissolved oxygen nih.gov. A proposed mechanism involves the cyclic regeneration of the eosin radical through disproportionation reactions with radical inhibitors and intermediates, thereby sustaining the photoinitiation process even at low eosin concentrations nih.govnih.gov.

Thiol-Acrylate Photopolymerization Processes

Eosin derivatives are also effective photoinitiators for thiol-acrylate photopolymerization, a versatile method for forming polymer networks, including hydrogels nih.govbiomaterials.orgacs.orgnuaa.edu.cn. In these systems, visible light-excited eosin Y can abstract hydrogen atoms from thiols, leading to the formation of thiyl radicals biomaterials.org. These thiyl radicals can then add to acrylate (B77674) double bonds, initiating polymerization biomaterials.orgnuaa.edu.cn. Thiol-acrylate photopolymerization initiated by eosin Y typically proceeds through a mixed-mode mechanism involving both chain-growth and step-growth characteristics, which can influence the resulting polymer network properties biomaterials.orgnuaa.edu.cn. This approach is valuable for creating hydrogels under mild irradiation conditions, suitable for applications such as cell encapsulation nih.govacs.org. The kinetics of gelation and the mechanical properties of the resulting hydrogels in eosin Y-initiated thiol-acrylate systems are influenced by factors including thiol concentration, light intensity, and pH nuaa.edu.cn.

Role of Electron Donors and Co-initiators in Photoinitiation

Electron donors and co-initiators are essential components in many eosin-mediated photoinitiation systems, facilitating the generation of initiating radicals beilstein-journals.orgmdpi.comnih.govacs.orgresearchgate.net. Tertiary amines are commonly employed as electron donors, reacting with the excited triplet state of eosin derivatives through electron transfer mdpi.comnih.gov. This electron transfer is followed by a proton transfer step, ultimately generating reactive radicals such as α-amino radicals, which initiate polymerization mdpi.com. Triethanolamine (B1662121) (TEA) is a frequently used electron donor in conjunction with eosin Y for visible light-initiated polymerizations nih.govnih.govacs.org. The efficiency of photoinitiation systems based on eosin can be significantly influenced by the specific type and concentration of the co-initiator used acs.orgresearchgate.net.

Surface-Mediated Photopolymerization Strategies

Eosin derivatives can be strategically immobilized on surfaces to enable surface-mediated photopolymerization, a technique used to create patterned polymer coatings or modify material surfaces mdpi.comnih.govnih.govnih.govacs.orgscite.ai. By covalently attaching or adsorbing eosin to a substrate, such as silica (B1680970) nanoparticles or glass surfaces, and then exposing the modified surface to visible light in the presence of monomers and co-initiators, polymerization can be selectively initiated near the surface mdpi.comnih.govacs.org. This allows for the formation of spatially controlled polymer structures, such as hydrogel patches on cell surfaces nih.govnih.govacs.org. The characteristics of the resulting polymer layer, including its thickness, can be controlled by adjusting parameters such as the irradiation time, light intensity, the concentration of monomers and co-initiator, and the density of the surface-immobilized photoinitiator nih.govnih.govscite.ai.

Photoredox Catalysis with Ethyl Eosin and Related Systems

In addition to their role in photoinitiation, eosin derivatives, particularly Eosin Y, have gained prominence as organic photoredox catalysts in a variety of synthetic transformations beilstein-journals.orguni-regensburg.deresearchgate.netacs.orgmdpi.comnih.govrsc.org. These metal-free organic dyes offer an attractive alternative to traditional transition metal-based photocatalysts due to their lower cost, reduced toxicity, and environmental compatibility beilstein-journals.orgacs.orgmdpi.com.

Single-Electron Transfer (SET) Pathways

Photoredox catalysis mediated by eosin derivatives frequently proceeds through single-electron transfer (SET) pathways beilstein-journals.orguni-regensburg.deresearchgate.netd-nb.infomdpi.comacs.orgacs.org. Upon absorption of visible light, the eosin catalyst is promoted to an excited state d-nb.infomdpi.com. This excited state possesses altered redox properties, enabling it to participate in SET events with suitable substrates beilstein-journals.orgacs.org. Depending on the relative redox potentials of the excited catalyst and the substrate, the eosin derivative can either accept an electron from the substrate (oxidative quenching cycle) or donate an electron to the substrate (reductive quenching cycle) beilstein-journals.orgd-nb.info. These SET events generate reactive radical intermediates from the substrates, which then undergo subsequent reactions to form the desired products beilstein-journals.orguni-regensburg.deacs.org. For example, Eosin Y in its triplet excited state can be oxidatively quenched by an arenediazonium salt to generate an aryl radical and the radical cation of Eosin Y beilstein-journals.orgacs.org. Alternatively, it can be reductively quenched by an electron donor, forming the radical anion of Eosin Y beilstein-journals.orgd-nb.infomdpi.com. The efficiency and outcome of these SET processes are influenced by factors such as solvent polarity and the presence of other species in the reaction mixture beilstein-journals.orgacs.org.

Oxidative and Reductive Quenching Cycles

Photoredox catalysis involving eosin derivatives typically proceeds through either oxidative or reductive quenching cycles. mdpi.comnih.gov In a general sense, the excited photocatalyst (PC*) interacts with a reaction partner, leading to electron transfer and the formation of radical ions. mdpi.com

In the reductive quenching cycle , the excited photocatalyst (PC*) accepts an electron from a donor molecule (D), forming a reduced catalyst species (PC•⁻) and a donor radical cation (D•⁺). mdpi.comsigmaaldrich.com The reduced catalyst then transfers an electron to an acceptor molecule (A), regenerating the ground-state photocatalyst (PC) and forming an acceptor radical anion (A•⁻). mdpi.com This cycle effectively utilizes the donor as the reducing agent and the acceptor as the oxidizing agent, with the photocatalyst mediating the electron transfer. mdpi.com

Conversely, in the oxidative quenching cycle , the excited photocatalyst (PC*) donates an electron to an acceptor molecule (A), generating an oxidized catalyst species (PC•⁺) and an acceptor radical anion (A•⁻). mdpi.comrsc.org The oxidized catalyst then accepts an electron from a donor molecule (D), regenerating the ground-state photocatalyst (PC) and forming a donor radical cation (D•⁺). mdpi.com In this cycle, the acceptor acts as the oxidizing agent and the donor as the reducing agent. mdpi.com

The specific reaction conditions and the redox potentials of the substrates determine which quenching pathway is operative. mdpi.combeilstein-journals.org For example, the oxidative quenching of eosin Y* by diazonium salts is a common pathway for generating aryl radicals. uni-regensburg.debeilstein-journals.orgacs.org Reductive quenching has been observed in reactions involving amines as electron donors. rsc.orgrsc.org

Hydrogen Atom Transfer (HAT) Mechanisms

Beyond single-electron transfer, eosin derivatives, including neutral eosin Y, can also participate in Hydrogen Atom Transfer (HAT) processes. nsf.govacs.orgresearchgate.netfrontiersin.orgnih.gov In HAT, the excited photocatalyst directly abstracts a hydrogen atom from a substrate, generating a radical species on the substrate and a hydrogenated form of the photocatalyst. nsf.govacs.orgfrontiersin.orgnih.gov This mechanism is distinct from SET pathways and allows for the activation of relatively strong C-H bonds. nsf.govresearchgate.net

C-H Functionalization Reactions via HAT

Eosin Y, particularly in its neutral form, has been shown to be an effective direct HAT photocatalyst for the functionalization of various C-H bonds. nsf.govresearchgate.netnih.govresearchgate.net This approach enables the generation of carbon-centered radicals from diverse substrates, including ethers, alcohols, and amides, as well as benzylic and allylic C-H bonds. nsf.govrsc.orgrsc.org These generated carbon radicals can then participate in subsequent reactions, such as additions to alkenes (Giese reaction). nsf.govrsc.orgrsc.org

Research has demonstrated the utility of eosin Y-catalyzed HAT for the alkylation of C-H bonds with electron-deficient alkenes, providing access to various synthons. nsf.govresearchgate.netresearchgate.net This method exhibits broad substrate scope and good functional group tolerance. frontiersin.orgresearchgate.net

Si-H Activation and Silyl (B83357) Radical Generation via HAT

Eosin Y-induced HAT has also been successfully applied to the activation of Si-H bonds in hydrosilanes, leading to the generation of silyl radicals. nsf.govresearchgate.netresearchgate.net This approach offers a metal-free and efficient method for accessing reactive silyl radicals, which are valuable intermediates in organic synthesis. nsf.govresearchgate.net The generated silyl radicals can be utilized for various transformations, including the synthesis of chlorosilanes by abstracting chlorine atoms from chlorinated solvents like dichloromethane. nsf.gov This method has demonstrated selectivity for Si-H activation even in the presence of activated C-H bonds. nsf.gov

Generation and Reactivity of Radical Intermediates (e.g., Aryl, Thiyl, Silyl Radicals)

Photocatalysis with ethyl eosin and its derivatives is intrinsically linked to the generation and reactivity of various radical intermediates. The nature of the radical formed depends on the substrate and the quenching pathway.

Aryl radicals are commonly generated through the oxidative quenching of excited eosin Y by diazonium salts. uni-regensburg.denih.govbeilstein-journals.orgacs.org These highly reactive species can undergo various reactions, including addition to alkenes and alkynes, and C-H arylation reactions. uni-regensburg.debeilstein-journals.orgacs.org

Thiyl radicals can be generated from thiols, often through a reductive quenching pathway where the excited photocatalyst is quenched by the thiol, followed by deprotonation of the resulting radical cation. rsc.org These radicals are involved in reactions such as the oxidative cyclization of N-arylthioureas. rsc.org

Silyl radicals , as discussed in Section 4.2.3.2, are generated from hydrosilanes via HAT catalyzed by eosin Y. nsf.govresearchgate.netresearchgate.net These radicals are reactive species that can participate in transformations like chlorination or addition to alkenes. nsf.govresearchgate.net

The reactivity of these radical intermediates is central to the synthetic applications of eosin-catalyzed photoredox reactions.

Applications in Organic Synthesis (e.g., Perfluoroalkylation, Arylated Phenothiazones)

Eosin-catalyzed photoredox reactions have been successfully applied to a range of organic synthesis transformations.

Perfluoroalkylation reactions are one notable application. Eosin Y has been utilized as a photocatalyst for the visible light-induced perfluoroalkylation of various substrates, including heteroarenes like pyrroles and indoles, and dehydroamino acids. mdpi.comfluorine1.ruresearchgate.net These reactions often involve the generation of perfluoroalkyl radicals from perfluoroalkyl iodides, which then add to the substrate. mdpi.comfluorine1.ruresearchgate.net Continuous flow setups have been shown to enhance the efficiency and reaction time for these transformations. mdpi.comresearchgate.net

The synthesis of arylated phenothiazones is another example where eosin Y catalysis has proven effective. nih.govacs.org This transformation involves the photocatalytic reaction of 2-aminothiophenols, diazonium salts, and 1,4-naphthoquinones. nih.govacs.org The mechanism is proposed to involve the oxidative quenching of excited eosin Y by the diazonium salt, generating aryl radicals that subsequently react with the other substrates. nih.govacs.org

Other applications in organic synthesis include the reduction of sulfonium (B1226848) salts and nitrobenzene, desulfonylation reactions, oxidative iminium ion formation, bromination, hydroxylation, cyclization of thioamides, conversion of aldoximes and primary amides to nitriles, and oxidation of silyl enol ethers. uni-regensburg.dersc.org Eosin Y has also been used in reductive enone cyclization and C-H arylation of naphthoquinones. rsc.orgacs.org

Photosensitization Phenomena

Ethyl eosin and eosin derivatives are known photosensitizers. ebi.ac.ukinstras.com Photosensitization involves the ability of a molecule to absorb light energy and then transfer that energy to another molecule, leading to the excitation or reaction of the second molecule. ebi.ac.uk In the context of photocatalysis, the eosin derivative acts as a photosensitizer by absorbing visible light and entering an excited state, which then initiates the catalytic cycle through electron or energy transfer processes. mdpi.comrsc.orgebi.ac.uk

Eosin Y, for instance, is excited by visible light and undergoes intersystem crossing to its triplet state, which is the key species for initiating photoredox cycles. researchgate.netrsc.org The photosensitizing properties of eosin derivatives are crucial for their function as photocatalysts, allowing them to harness visible light energy to drive reactions that would otherwise require harsh conditions or not occur at all. mdpi.comrsc.orgnih.gov The efficiency of photosensitization can be influenced by factors such as the solvent environment and the presence of quenchers. rsc.orgacs.org

Singlet Oxygen Generation and its Role in Photoreactions

Eosin derivatives, including Ethyl eosin and Eosin Y, are known to be efficient photosensitizers for the production of singlet molecular oxygen (¹O₂). nih.govacs.orgredalyc.org Upon irradiation with visible light, these photosensitizers are excited to their singlet state, followed by rapid intersystem crossing to the more stable triplet state. rsc.orgresearchgate.net The triplet excited state of the photosensitizer can then transfer energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen. nsf.govrsc.org

The generation of singlet oxygen by eosin derivatives is a key process in various photoreactions, including photooxidation reactions. rsc.org Singlet oxygen is a powerful oxidizing agent and can react with a variety of organic molecules, leading to their degradation or transformation. nsf.gov For instance, singlet oxygen generated by Eosin Y has been shown to participate in the photooxidation of triarylphosphines and the oxidation of 9,10-dimethylanthracene. rsc.org

The efficiency of singlet oxygen generation can be influenced by factors such as the solvent and the concentration of the photosensitizer. mdpi.comjmchemsci.com Studies on Eosin Y have indicated that the solvent can significantly affect the photophysical properties, including fluorescence quantum yield and excited-state lifetime, which in turn influence singlet oxygen production. jmchemsci.comjmchemsci.com Additionally, the concentration of the photosensitizer can impact the singlet oxygen quantum yield, with potential decreases observed at higher concentrations due to aggregation or self-quenching effects. mdpi.com

Efficiency of Ethyl Eosin as a Photosensitizer

Ethyl eosin, like other eosin derivatives, functions as a photosensitizer by absorbing light and entering an excited state, which can then participate in photochemical processes. medchemexpress.comrsc.org The photosensitizing efficiency of eosin derivatives is often evaluated based on their ability to generate reactive species, particularly singlet oxygen, and their performance in driving photoreactions. redalyc.orgpdx.edu

Eosin Y, a closely related derivative, has been widely studied as a photosensitizer in various organic transformations. rsc.orgmdpi.com Its efficiency stems from its favorable photophysical properties, including strong absorption in the visible light spectrum and a high intersystem crossing quantum yield, leading to efficient population of the triplet state. rsc.orgresearchgate.net The triplet state of Eosin Y can engage in both oxidative and reductive quenching pathways, enabling its use in diverse photoredox catalytic cycles. rsc.orgmdpi.com

Research findings highlight the effectiveness of eosin derivatives as photocatalysts in reactions such as oxidative cyclizations, desulfonylation, and C-C and C-P coupling reactions. rsc.orgmdpi.com For example, Eosin Y has been demonstrated to be an efficient photocatalyst for the α-trifluoromethylation of ketones and the synthesis of arylated phenothiazones, in some cases outperforming transition metal catalysts. mdpi.comacs.org

While specific detailed research findings focusing solely on the photosensitizing efficiency of Ethyl eosin are less extensively documented compared to Eosin Y in the provided search results, the shared xanthene core structure and similar photochemical behavior of eosin derivatives suggest that Ethyl eosin would also exhibit significant photosensitizing capabilities, particularly in singlet oxygen generation and participation in photoredox processes. jmchemsci.comresearchgate.net Studies comparing Ethyl eosin and Eosin Y have noted similarities in their photophysical behavior in certain solvents. jmchemsci.com

Advanced Analytical Methodologies Employing Ethyl Eosin

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

HPLC is a widely used technique for separating and quantifying components in a mixture. Ethyl eosin (B541160), with its chromophoric and fluorophoric characteristics, can be analyzed using HPLC, often coupled with various detection systems. wiley.comresearchgate.netnih.gov Chromatographic techniques are employed to assess the purity of commercial ethyl eosin samples and to separate it from related substances. nih.gov

Coupled Detection Systems (e.g., Diode Array, Fluorescence, Mass Spectrometry)

Coupling HPLC with multiple detectors enhances the analytical power for the analysis of compounds like ethyl eosin and its related substances. Diode Array Detectors (DAD) provide absorbance spectra across a range of wavelengths, aiding in identification and peak purity assessment. Fluorescence detectors offer high sensitivity for fluorescent compounds like ethyl eosin, which has excitation and emission properties. ajol.infoekb.eg Mass Spectrometry (MS) provides molecular weight and structural information, crucial for identifying unknown components and confirming the identity of analytes. wiley.comresearchgate.net

Research has demonstrated the development of HPLC methods coupled with DAD, fluorescence detectors, and high-resolution mass spectrometry for the analysis of eosin and its synthesis by-products. wiley.comresearchgate.net This hyphenated approach allows for sensitive detection and detailed characterization of the separated compounds. wiley.comresearchgate.net

Trace-Level Detection and Characterization of Eosin By-products

The sensitivity of coupled HPLC systems, particularly with fluorescence and mass spectrometry detection, enables the detection and characterization of ethyl eosin and its by-products at trace levels. wiley.comresearchgate.net Studies have focused on developing ultra-sensitive methods for analyzing eosin and its synthesis impurities, such as debrominated and methyl ester forms. wiley.comresearchgate.net For instance, a method using a Poroshell 120 EC-C18 column coupled with DAD, fluorescence, and high-resolution mass spectrometry achieved a limit of detection for eosin as low as 0.13 ppb. wiley.comresearchgate.net This capability is important for assessing the purity of ethyl eosin and understanding its degradation pathways or the composition of commercial preparations. wiley.comresearchgate.net

Spectrophotometric and Spectrofluorimetric Determinations

Ethyl eosin is extensively used in spectrophotometric and spectrofluorimetric methods for the determination of various analytes. nih.govrsc.orgekb.egniscpr.res.in These methods often rely on the interaction of ethyl eosin with the analyte, leading to measurable changes in absorbance or fluorescence. nih.govrsc.orgresearchgate.net

Development of Methods for Analytical Probing

Ethyl eosin serves as an analytical probe in the development of spectrophotometric and spectrofluorimetric methods. nih.govrsc.org These methods are developed for the quantitative determination of various substances, including pharmaceutical compounds and surfactants. nih.govrsc.orgekb.egniscpr.res.in The methods are often based on the formation of an association complex between ethyl eosin and the analyte. nih.govrsc.org For example, spectrofluorimetric methods have been developed based on the quenching effect of certain drugs on the fluorescence intensity of eosin Y (a closely related compound to ethyl eosin), which is proportional to the drug concentration. rsc.orgekb.eg

Interaction Mechanisms in Complex Formation with Analytes

The analytical applications of ethyl eosin in spectrophotometry and spectrofluorimetry are often based on the formation of complexes with the analytes. nih.govrsc.orgresearchgate.net These interactions can involve electrostatic attraction and hydrophobic interactions, particularly when the analyte has basic functional groups that can interact with the anionic form of ethyl eosin. nih.govrsc.org The formation of these complexes can lead to a quenching or enhancement of ethyl eosin's fluorescence or changes in its absorbance spectrum, which are then measured for quantitative analysis. nih.govrsc.orgekb.egrsc.org

Studies investigating the interaction between dyes like eosin Y and various compounds have explored the mechanisms of complex formation, including excited-state reactions, energy transfer, and collision suppression, all of which can affect the fluorescence intensity. jmchemsci.com The pH of the solution plays a significant role in the formation of these complexes, as it affects the ionization state of both ethyl eosin and the analyte. nih.govrsc.org

Interactive Data Table: Spectroscopic Properties of Ethyl Eosin

| Property | Value (nm) | Method/Context | Source |

| Absorption Peak | 201 | Absorbance Spectrum | aatbio.com |

| Absorption Peak | 527 | Fluorescent Dye | medchemexpress.combiocompare.com |

| Absorption Shoulder | 487 | Fluorescent Dye | medchemexpress.combiocompare.com |

| Emission (Eosin Y) | 545, 546, 549, 560 | Various solvents (Methanol, Ethanol (B145695), DMF) | jmchemsci.comjmchemsci.com |

| Emission (Eosin Y) | 542 | Spectrofluorimetric determination of drugs | ekb.eg |

| Emission (Eosin Y) | 544.5 | Spectrofluorimetric determination of mitoxantrone | rsc.orgrsc.org |

| Maximum Absorbance (Eosin Y) | 510, 523, 525, 536 | Various solvents (Ethanol, Methanol (B129727), DMF) | jmchemsci.comjmchemsci.com |

| Maximum Absorbance (Ethyl Eosin) | 532 | Certified by Biological Stain Commission | sigmaaldrich.comsigmaaldrich.com |

Applications of Ethyl Eosin in Materials Science and Engineering

Photoactive Components in Advanced Polymeric Materials

Ethyl eosin (B541160) can serve as a photoactive component, specifically as a photoinitiator or photosensitizer, in the development of advanced polymeric materials. frontiersin.org Its ability to absorb visible light and generate radicals is key to initiating polymerization reactions. frontiersin.org

Three-Dimensional Photoprinting Technologies

Ethyl eosin is utilized in three-dimensional (3D) photoprinting technologies, particularly in processes initiated by visible light. lanl.govorcid.org In these applications, ethyl eosin, often in conjunction with co-initiators like triethanolamine (B1662121) (TEA), absorbs visible light and generates radicals that initiate the polymerization and crosslinking of monomers or macromonomers, enabling the layer-by-layer fabrication of 3D structures. frontiersin.orglanl.gov This visible light initiation offers advantages over UV light, such as potentially lower phototoxicity and increased penetration depth. mdpi.com Research explores the use of eosin Y derivatives, including those related to ethyl eosin, for visible light-mediated free-radical polymerization in 3D photoprinting. orcid.orgacs.org

Hydrogel Synthesis for Advanced Functional Materials

Ethyl eosin is employed in the synthesis of hydrogels through photocrosslinking, particularly for creating advanced functional materials. mdpi.comresearchgate.net It acts as a photoinitiator in the presence of suitable co-initiators, enabling the formation of crosslinked polymer networks when exposed to visible light. mdpi.comgoogle.comnih.gov This method is advantageous for synthesizing hydrogels under mild conditions (e.g., physiological pH and temperature), making it suitable for applications involving sensitive biological components like cells and proteins. researchgate.netgoogle.com For instance, ethyl eosin has been used as a photoinitiator in the interfacial photopolymerization of polyethylene (B3416737) glycol (PEG) hydrogels on surfaces, including the coating of latex substrates. researchgate.netnih.gov This technique has shown promise in reducing protein adhesion on surfaces, which is relevant for applications like urinary catheters. nih.gov The mechanism often involves electron transfer from a co-initiator (like TEA) to excited eosin, generating radicals that initiate polymerization of monomers or macromonomers like PEG diacrylate. frontiersin.orggoogle.com

Dye-Sensitized Solar Cell (DSSC) Applications

Ethyl eosin and related eosin dyes have been investigated for their use as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). ajol.inforesearchgate.net In DSSCs, the photosensitizer is a crucial component that absorbs sunlight and injects electrons into a semiconductor material, generating an electric current.

Sensitization of Nanomaterials (e.g., Cadmium Sulfide (B99878) Nanowires)

Ethyl eosin has been explored for sensitizing nanomaterials, such as cadmium sulfide (CdS) nanowires, for use in DSSCs. researchgate.netvnit.ac.inorcid.org Sensitizing CdS nanowires with ethyl eosin can broaden their absorption spectrum and enhance their photoelectrochemical performance under illumination. researchgate.net Studies have shown that ethyl eosin, along with eosin-G, can lead to a significant increase in the efficiency of devices utilizing CdS nanowires compared to bare CdS. researchgate.net

Enhancement of Photoelectrochemical Performance

As a photosensitizer in DSSCs, ethyl eosin contributes to the enhancement of photoelectrochemical performance. researchgate.net By absorbing visible light, the dye injects electrons into the conduction band of the semiconductor (e.g., TiO₂ or ZnO), initiating the process of converting light energy into electrical energy. ajol.infotubitak.gov.tr Research on related eosin dyes like Eosin Y in DSSCs fabricated with nanocrystalline TiO₂ or ZnO films has demonstrated their ability to function as effective photosensitizers, with performance parameters such as short circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and energy conversion efficiency (η) being evaluated. ajol.infotubitak.gov.trpsu.edu While efficiencies can vary depending on the specific cell architecture and materials used, eosin-sensitized DSSCs have shown promising results. ajol.infotubitak.gov.trpsu.edu

Surface Functionalization and Coating Technologies

Ethyl eosin can be utilized in surface functionalization and coating technologies, often through light-induced polymerization processes. mdpi.comresearchgate.net Eosin-based photoinitiating systems can be used to initiate the photopolymerization of polymer layers or hydrogels directly on surfaces. mdpi.comresearchgate.net This allows for the creation of functional coatings with specific properties. For example, surfaces can be functionalized with eosin to initiate the photopolymerization of hydrogels, leading to stable coatings. researchgate.net This approach has been applied to modify the surfaces of materials like glass and silicon, and also to create biocompatible coatings on biological entities like cells. researchgate.netnih.gov The use of visible light initiation in these surface functionalization techniques is beneficial, particularly when working with sensitive substrates. mdpi.com

Computational and Theoretical Chemistry Approaches for Ethyl Eosin Systems

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic structure and properties of molecules. DFT can provide valuable information about the energy levels, charge distribution, and reactivity of ethyl eosin (B541160).

Electronic Structure and Properties

DFT calculations can be employed to determine the electronic structure of ethyl eosin, including the spatial distribution of electrons and the energies of molecular orbitals. This information is crucial for understanding the molecule's chemical behavior and its interactions with other species. Studies on related xanthene dyes, such as eosin Y, using DFT have provided insights into their electronic properties, including different oxidation states and their interactions with metal centers researchgate.netnih.gov. These calculations can help interpret spectroscopic data and understand how the electronic structure is affected by the environment, such as the presence of a solvent or interaction with a surface researchgate.netnih.gov.

Reaction Mechanism Elucidation

Computational methods, including DFT, are instrumental in elucidating the mechanisms of reactions involving ethyl eosin. By calculating the energies of reactants, transition states, and products, researchers can map out reaction pathways and identify the most energetically favorable routes. For instance, computational studies have been used to investigate the mechanisms of photocatalytic reactions involving related eosin dyes, providing details on key intermediates and energy barriers nsf.govbeilstein-journals.orgacs.org. These studies often involve calculating Gibbs free energies for critical structures to understand the thermodynamic feasibility of different reaction steps acs.org. DFT calculations, often combined with transition state theory (TST), can determine energy barriers for reaction processes nih.gov.

Adsorption Behavior and Intermolecular Interactions

Computational approaches are valuable for studying how ethyl eosin interacts with surfaces and other molecules. DFT can be used to model the adsorption of ethyl eosin onto various substrates, providing information about binding energies, preferred adsorption sites, and the effect of the surface on the dye's electronic structure. Studies on the adsorption of related eosin dyes on materials like ZnO and zeolite have utilized computational analysis to understand the adsorption process and the interactions between the dye and the adsorbent surface researchgate.netijsr.netajol.info. Intermolecular interactions, such as hydrogen bonding and hydrophobic forces, which play a role in the behavior of dyes in different environments, can also be investigated using computational methods researchgate.netresearchgate.net.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For ethyl eosin, MD simulations can provide insights into its conformational dynamics, its behavior in solution, and its interactions with complex environments like micelles or biological systems. MD simulations have been applied to study indicator dyes, including ethyl eosin, enclosed in surfactant micelles to understand their localization and dynamics within these organized solutions researchgate.net. Simulations can explore the interactions between the dye and solvent molecules or the components of a more complex matrix researchgate.net.

Prediction of Photophysical and Photochemical Parameters

Computational methods are increasingly used to predict the photophysical and photochemical properties of molecules like ethyl eosin. This includes calculating absorption and emission spectra, determining excited-state properties, and evaluating the feasibility of photochemical reactions. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which relate to absorption spectra acs.org. These calculations can help predict how ethyl eosin will absorb light and what excited states will be populated. Computational studies on related eosin dyes have investigated their triplet state properties and their role as photocatalysts, including their redox potentials and how they undergo intersystem crossing upon excitation acs.orgmdpi.com. Predicting these parameters is essential for understanding ethyl eosin's behavior in applications such as photocatalysis and fluorescence microscopy.

| Property | Computational Method (Example) | Relevant Insights |

| Electronic Structure | DFT | Energy levels, charge distribution, molecular orbitals |

| Reaction Mechanisms | DFT, TST | Reaction pathways, transition states, energy barriers |

| Adsorption Behavior | DFT | Binding energies, adsorption sites, surface interactions |

| Intermolecular Interactions | DFT, MD | Hydrogen bonding, hydrophobic interactions, behavior in complex environments |

| Absorption Spectra | TD-DFT | Electronic excitation energies, oscillator strengths |

| Excited-State Properties | TD-DFT | Triplet state characteristics, intersystem crossing |

| Photochemical Feasibility | DFT (energy calculations) | Thermodynamic favorability of photochemical reaction steps |

Advanced Microscopy Techniques Utilizing Ethyl Eosin

Application in Histological and Cytological Staining for Research

Ethyl eosin (B541160) is widely used in histology and cytology for staining tissues and cells in research settings. chemimpex.comdawnscientific.com It is a common component in staining protocols, including as a counterstain in Hematoxylin (B73222) and Eosin (H&E) staining, a widely used method in histology and histopathology laboratories. polysciences.comscribd.com H&E staining is routinely employed for the histological investigation of human sample material and is the most frequently used method for staining histology material. sigmaaldrich.com This technique provides a detailed view of tissue architecture and cellular structures. nih.gov Ethyl eosin helps in differentiating cellular components under a microscope. dawnscientific.com

Enhancing Contrast and Visibility in Biological Specimens

The primary role of ethyl eosin in histological and cytological staining is to enhance contrast and visibility in biological specimens. As an acidic dye, ethyl eosin stains basic components, such as cytoplasm, in varying shades and intensities of pink, orange, and red. scribd.com This provides excellent contrast and differentiation of cellular and tissue components, effectively highlighting cytoplasmic elements, connective tissues, and other structures, thereby enhancing the visibility of microscopic specimens. polysciences.com In H&E staining, eosin complements the hematoxylin stain, which stains cell nuclei blue-black, to provide detailed tissue and cell imaging. polysciences.comscribd.com The differential staining of cellular components by hematoxylin and eosin allows for clear visualization and identification of various structures within the tissue or cell sample. scribd.com

Emerging Research Frontiers and Outlook

Integration with Novel Nanomaterials

The combination of ethyl eosin (B541160) with nanomaterials is an active area of research, aiming to leverage the properties of both components for enhanced performance in diverse applications. Studies have explored the use of ethyl eosin as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs) utilizing cadmium sulfide (B99878) (CdS) nanowires. Sensitizing CdS nanowires with ethyl eosin has shown a significant increase in device efficiency compared to bare CdS, indicating its potential in enhancing photoelectrochemical performance under illumination. researchgate.net

Furthermore, ethyl eosin has been integrated with upconverting nanoparticles (UCNPs) to create nanophotosensitizers for potential therapeutic and diagnostic applications. nih.gov These functionalized UCNPs can transport ethyl eosin across cell membranes, enabling the generation of reactive oxygen species (ROS) inside cells under near-infrared (NIR) light excitation (specifically 800 nm). nih.gov This approach bypasses the need for green light excitation, which is less suitable for deep tissue applications, and allows for potential deep-tissue bioimaging due to NIR-II fluorescence under 808 nm excitation. nih.gov

Metal-organic frameworks (MOFs) have also been explored as platforms for embedding eosin Y (a closely related dye often discussed alongside ethyl eosin), creating dual-emitting self-calibrating platforms for sensing applications. acs.org This suggests a potential avenue for ethyl eosin integration with MOFs for similar sensing capabilities.

The integration of ethyl eosin with various nanomaterials, such as CdS nanowires, UCNPs, and potentially MOFs, highlights a promising direction for developing materials with tailored optical, electronic, and catalytic properties for applications ranging from renewable energy to bioimaging and sensing.

Sustainable Photochemical Transformations

Ethyl eosin, like its counterpart eosin Y, is gaining traction as a sustainable organo-photocatalyst in organic synthesis. mdpi.comrsc.orgacs.orgfrontiersin.orgfrontiersin.orgnih.gov Compared to traditional metal-based photocatalysts, organic dyes like ethyl eosin are often less expensive, less hazardous, and more environmentally friendly. mdpi.comacs.orgfrontiersin.org

Research demonstrates the utility of eosin Y (and by extension, the potential for ethyl eosin) in facilitating various photochemical reactions under visible light irradiation. mdpi.comrsc.orgacs.orgfrontiersin.orgfrontiersin.orgnih.gov These transformations often involve single-electron transfer processes, generating reactive intermediates that enable a range of synthetic routes, including C-C and C-P coupling reactions, α-dehalogenation of carbonyl compounds, and the synthesis of α-trifluoromethyl ketones. mdpi.comrsc.org

The use of visible light as an energy source aligns with the principles of green chemistry, making ethyl eosin an appealing catalyst for developing more sustainable chemical processes. mdpi.comfrontiersin.orgfrontiersin.org Studies have shown that eosin Y can be effective even at low catalyst loadings and can be used in environmentally friendly solvents or solvent-free conditions, further enhancing the sustainability of these processes. frontiersin.orgfrontiersin.orgnih.gov The ability to perform reactions under mild conditions (e.g., room temperature) and with high atom economy contributes to the growing interest in ethyl eosin for sustainable synthesis. frontiersin.orgfrontiersin.org

Development of Multi-Functional Ethyl Eosin Probes

Ethyl eosin's fluorescent properties make it a promising candidate for the development of multi-functional probes for sensing and detection. Research has explored the use of related eosin derivatives and fluorescent indicators in polymer matrices for detecting volatile organic compounds like amines. researchgate.net These sensors leverage changes in fluorescence spectra, such as intensity and wavelength shifts, in response to the presence of analytes. researchgate.netmdpi.com

Specifically, ethyl eosin embedded in polymer matrices like cellulose (B213188) acetate (B1210297) has been investigated for ammonia (B1221849) detection. researchgate.netmdpi.com These optical sensors demonstrate sensitivity to ammonia gas concentration, exhibiting wavelength shifts in their emission peak. mdpi.com The ability to detect analytes via changes in fluorescence makes ethyl eosin and its derivatives valuable components in the design of responsive probe systems.

The development of multi-functional probes can involve integrating the fluorescent properties of ethyl eosin with other functionalities or embedding it within specific matrices to enhance selectivity and sensitivity towards target analytes. The research on eosin Y-based fluorescent sensors for detecting substances like sodium dodecyl sulfate (B86663) (SDS) and pesticides further supports the potential for developing ethyl eosin into probes for a variety of applications, including environmental monitoring and chemical sensing. acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Ethyl eosin-containing photopolymers in holographic applications?

- Methodology : Ethyl eosin is typically used as a photosensitizer in photopolymer formulations. A common protocol involves combining it with a monomer (e.g., N-Vinyl-2-pyrrolidone, 13–20 wt%), a radical generator (e.g., N-phenylglycine, 1–1.5 wt%), and a cosolvent (e.g., octanoic acid, 1–2 wt%). The liquid crystal concentration is often fixed at 28 wt% to optimize diffraction efficiency .

- Characterization : Viscosity measurements (Table 1 in ) and diffraction efficiency analysis via holographic recording are critical. Overmodulation control is achieved using N-Methyl-2-pyrrolidone (3 wt%) to stabilize the electro-optical response .

Q. How is Ethyl eosin utilized in histological staining, and what are its key advantages over alternative dyes?

- Methodology : Ethyl eosin is employed in the Stoval and Black method for staining Negri bodies in neurological tissues. It is dissolved in alcohol-based solvents (e.g., 70–100% ethyl alcohol gradient) for deparaffinization and hydration of tissue sections .

- Advantages : Its fluorescence properties (absorption peak at 527 nm ) enable high-contrast imaging of cellular structures. Unlike eosin Y, Ethyl eosin exhibits reduced background noise in hydrophilic polymers .

Advanced Research Questions

Q. How can researchers optimize Ethyl eosin-based photopolymer formulations to balance diffraction efficiency (DEmax) and electro-optical response?

- Experimental Design : Sequential optimization of dye, initiator, crosslinker, and cosolvent concentrations is recommended. For example:

- Dye : Ethyl eosin at 0.01–0.03 wt% to avoid quenching.

- Initiator : NPG at 1–1.5 wt% to regulate radical generation.

- Cosolvent : OA ≤2 wt% to prevent dilution effects .

Q. What strategies resolve contradictions in Ethyl eosin’s dual role as a histological stain and a photopolymer component?

- Contradiction Analysis : In histology, Ethyl eosin’s hydrophilic properties enhance tissue penetration , whereas in photopolymers, hydrophilicity can reduce LC droplet size and diffraction efficiency .

- Resolution : Modify solvent systems (e.g., blending ethyl alcohol with NMP) to adjust dye solubility without compromising polymer viscosity. Validate via spectrophotometry (absorption at 487–527 nm ) and histological imaging .

Q. How do spectroscopic properties of Ethyl eosin influence its selection in fluorescence-based assays?

- Methodology : Compare absorption/emission spectra with structurally similar dyes (e.g., eosin Y, fluorescein). Ethyl eosin’s shoulder at 487 nm allows dual-wavelength excitation, reducing photobleaching in longitudinal studies .

- Validation : Perform time-resolved fluorescence decay assays to quantify photostability. Reference spectral data from and cross-validate with HPLC purity checks .

Methodological Guidelines

- Statistical Approaches : For component optimization, use factorial design (e.g., Taguchi method) to minimize experimental runs. Include power calculations for sample size determination .

- Data Reporting : Tabulate raw viscosity and diffraction efficiency data in appendices, with processed results in the main text (e.g., DEmax ± SD) .

- Ethical Compliance : Disclose solvent toxicity (e.g., nitrobenzene in ) and adhere to institutional safety protocols for handling dyes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.